molecular formula C12H22O3 B14423743 2,2-Dimethyl-9-oxodecanoic acid CAS No. 85054-89-3

2,2-Dimethyl-9-oxodecanoic acid

Cat. No.: B14423743
CAS No.: 85054-89-3
M. Wt: 214.30 g/mol
InChI Key: JHYAINWAEDIOSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-9-oxodecanoic acid is a branched-chain fatty acid derivative featuring a ketone group at the ninth carbon and two methyl groups at the second carbon. The combination of branching and a mid-chain oxo group distinguishes it from linear or unbranched fatty acids, influencing its chemical reactivity, solubility, and biological activity.

Properties

CAS No.

85054-89-3

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

2,2-dimethyl-9-oxodecanoic acid

InChI

InChI=1S/C12H22O3/c1-10(13)8-6-4-5-7-9-12(2,3)11(14)15/h4-9H2,1-3H3,(H,14,15)

InChI Key

JHYAINWAEDIOSM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCCCC(C)(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethyl-9-oxodecanoic acid can be synthesized through several methods. One common approach involves the oxidation of a precursor compound, such as 2,2-dimethyl-9-hydroxydecanoic acid, using an oxidizing agent like potassium permanganate or chromium trioxide. Another method involves the hydrolysis of a nitrile intermediate, which can be prepared through the alkylation of a malonic ester followed by decarboxylation and oxidation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-9-oxodecanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce dicarboxylic acids.

    Reduction: Reduction of the ketone group can yield 2,2-dimethyl-9-hydroxydecanoic acid.

    Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alcohols (for esterification), amines (for amidation).

Major Products

    Oxidation: Dicarboxylic acids.

    Reduction: 2,2-Dimethyl-9-hydroxydecanoic acid.

    Substitution: Esters and amides of this compound.

Scientific Research Applications

2,2-Dimethyl-9-oxodecanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-9-oxodecanoic acid involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the carboxylic acid group can participate in ionic interactions, affecting cellular processes. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may influence metabolic and signaling pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparisons
Compound Molecular Formula Chain Length Functional Groups Key Properties Reference
This compound C₁₂H₂₂O₃ 10 carbons C2 dimethyl, C9 oxo High steric hindrance, moderate acidity Inferred
Neodecanoic acid C₁₀H₂₀O₂ 8 carbons C2 dimethyl Low polarity, surfactant applications
9-Oxooctadecanoic acid C₁₈H₃₄O₃ 18 carbons C9 oxo Hydrophobic, high melting point
12-oxo-9(Z)-Dodecenoic acid C₁₂H₂₀O₃ 12 carbons C9 double bond, C12 oxo Reactivity via conjugation

Key Findings

  • Oxo Group Reactivity: The ketone at C9 enables reactions such as semicarbazone formation (as seen in 9-oxooctadecanoic acid derivatives) .
  • Chain Length: Shorter chains (e.g., 10 carbons) may enhance solubility in organic solvents compared to longer-chain oxo-acids like 9-oxooctadecanoic acid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.